N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(4-Methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring and an acetamide group. The 4-methoxyphenyl substituent on the acetamide and the 4-methylphenyl group on the oxadiazole contribute to its unique physicochemical properties, including solubility and binding affinity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCOZKAXUDDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cathepsin s. Cathepsin S is a cysteine protease involved in major biological processes such as protein degradation and antigen presentation.
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential target, it may influence pathways related to protein degradation and antigen presentation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.
Biological Activity
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining methoxyphenyl, methylphenyl, and oxadiazole groups. The molecular formula is , with a molecular weight of 440.48 g/mol. Its structural complexity suggests multiple potential interactions within biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their activity against various cancer cell lines, suggesting that this compound could also possess similar capabilities .
Anticancer Studies
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast cancer) | 0.67 |
| This compound | TBD | TBD |
These findings suggest a promising avenue for further exploration of this compound as an anticancer agent.
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Preparation of Intermediates : The initial step typically includes the synthesis of oxadiazole derivatives from appropriate precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving acetamides and pyrrole derivatives under controlled conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Zhang et al. (2023) synthesized oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. Their findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity .
- Arafa et al. conducted a study on various substituted oxadiazoles and reported promising results in terms of growth inhibition across different cancer types, indicating the potential for developing new therapeutic agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Pyrazole/Pyrrole Cores
The compound shares structural motifs with several derivatives in the evidence:
Key Observations :
- The pyrrole-oxadiazole core in the target compound distinguishes it from pyrazole-oxadiazole () and triazole-sulfanyl () analogs.
- Substituent positioning (e.g., 4-methylphenyl vs. 4-methoxyphenyl) influences steric and electronic interactions. The 4-methoxyphenyl group in the target compound may enhance solubility compared to chlorinated analogs .
Substituent Effects on Pharmacological Properties
- 4-Methoxyphenyl Group : Present in both the target compound and , this substituent is associated with improved metabolic stability due to reduced oxidative metabolism .
- Methylsulfanyl Group () : Introduces hydrophobic interactions but may reduce solubility compared to the target compound’s unmodified pyrrole .
Pharmacological Potential Relative to Hydroxyacetamide Derivatives
Compounds like 2-[(3-substituted phenyl)-1,3-imidazol-5-yl]sulfanyl-N-hydroxyacetamides () exhibit antiproliferative activity via imidazole and hydroxyacetamide interactions. While the target compound lacks a hydroxy group, its pyrrole-oxadiazole core may similarly disrupt nucleic acid synthesis or protein-protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
